molecular formula C16H13BrN2OS B2800203 (E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-69-0

(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2800203
CAS RN: 865544-69-0
M. Wt: 361.26
InChI Key: QMHSHOLGKHFVAY-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that belongs to the family of benzamides. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been investigated for their antimicrobial potential. These molecules can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their use in developing novel antibiotics and antifungal agents. The specific mechanism of action involves disrupting essential cellular processes in pathogens, making them promising candidates for combating infections .

Anticancer Properties

Thiazole-based compounds have shown promise as potential anticancer agents. They can interfere with cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth. Our compound’s unique structure may contribute to its ability to target cancer cells selectively. Researchers continue to explore its potential in cancer therapy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Thiazole derivatives, such as our compound, exhibit anti-inflammatory properties by modulating inflammatory pathways. These molecules could serve as leads for developing new anti-inflammatory drugs .

Antioxidant Activity

Thiazoles possess antioxidant properties, which help protect cells from oxidative stress and damage caused by free radicals. Our compound may contribute to scavenging free radicals and maintaining cellular health. Antioxidants are essential for overall well-being and disease prevention .

Hepatoprotective Potential

Liver health is critical for overall physiological balance. Thiazole derivatives have been studied for their hepatoprotective effects, particularly in preventing liver damage caused by toxins, drugs, or diseases. Our compound’s structure suggests it may play a role in liver protection .

Industrial Applications

Beyond their biological activities, thiazole derivatives find applications in industry. For instance, they serve as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Our compound’s unique features may contribute to its utility in industrial processes .

These applications highlight the versatility and potential of (E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide . Researchers continue to explore its properties, and its multifaceted nature makes it an exciting subject for further investigation . If you’d like more detailed information on any specific application, feel free to ask! 😊

properties

IUPAC Name

3-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHSHOLGKHFVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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